3,5-Dichloro-2-nitrobenzoic acid
Overview
Description
3,5-Dichloro-2-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3Cl2NO4 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 5th positions, and a nitro group is substituted at the 2nd position
Mechanism of Action
Target of Action
Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound may interact with various biological targets, particularly those involved in nitrogen metabolism.
Mode of Action
It’s known that nitro compounds can participate in various chemical reactions, including free radical reactions . In such reactions, a radical is generated, which can then interact with its targets, leading to various changes .
Biochemical Pathways
Given the compound’s potential to participate in free radical reactions , it could potentially affect various biochemical pathways, particularly those involving redox reactions and nitrogen metabolism.
Pharmacokinetics
The compound’s potential to participate in various chemical reactions suggests that it could be metabolized in the body through various pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the 2nd position.
Another method involves the chlorination of 2-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method ensures the selective substitution of chlorine atoms at the 3rd and 5th positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts such as sulfuric acid.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Sodium methoxide, potassium thiolate.
Catalysts: Iron(III) chloride for chlorination, sulfuric acid for esterification.
Major Products
Amino Derivatives: Reduction of the nitro group yields 3,5-dichloro-2-aminobenzoic acid.
Substituted Derivatives: Nucleophilic substitution yields various substituted benzoic acids depending on the nucleophile used.
Esters: Esterification yields esters of this compound.
Scientific Research Applications
3,5-Dichloro-2-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-3-nitrobenzoic acid: Similar structure but with different substitution pattern.
3,5-Dichloro-4-nitrobenzoic acid: Nitro group at the 4th position instead of the 2nd.
2,4-Dichloro-3-nitrobenzoic acid: Chlorine atoms at the 2nd and 4th positions.
Uniqueness
3,5-Dichloro-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3,5-dichloro-2-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJMYZOEGSMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410219 | |
Record name | 3,5-dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23082-45-3 | |
Record name | 3,5-dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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